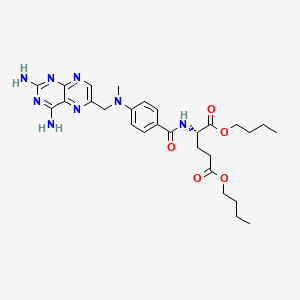
Methotrexate di-n-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methotrexate di-n-butyl ester is an antineoplastic antimetabolite with immunosuppressant properties. It is a derivative of methotrexate, a well-known chemotherapeutic agent used in the treatment of various cancers and autoimmune diseases. This compound inhibits tetrahydrofolate dehydrogenase, preventing the formation of tetrahydrofolate, which is necessary for the synthesis of thymidylate, an essential component of DNA .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methotrexate di-n-butyl ester can be synthesized through esterification of methotrexate. The process involves reacting methotrexate with n-butanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction typically proceeds as follows: [ \text{Methotrexate} + \text{n-Butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Methotrexate di-n-butyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form methotrexate and n-butanol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Substitution: this compound can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Methotrexate and n-butanol.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methotrexate di-n-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Employed in studies related to cell proliferation and apoptosis due to its antineoplastic properties.
Medicine: Investigated for its potential use in cancer therapy and as an immunosuppressant in autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mécanisme D'action
Methotrexate di-n-butyl ester exerts its effects by inhibiting tetrahydrofolate dehydrogenase, an enzyme involved in the synthesis of tetrahydrofolate. This inhibition prevents the formation of thymidylate, a crucial component of DNA, thereby inhibiting DNA synthesis and cell proliferation. The compound targets rapidly dividing cells, making it effective in cancer treatment .
Comparaison Avec Des Composés Similaires
Methotrexate di-n-butyl ester is similar to other methotrexate derivatives, such as:
- Dibutyl methotrexate
- γ-Monobutyl methotrexate
- Methotrexate
Uniqueness: this compound is unique due to its specific esterification, which enhances its lipophilicity and potentially alters its pharmacokinetic properties compared to other methotrexate derivatives .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and mechanism of action make it a valuable tool in scientific research and therapeutic development.
Propriétés
Formule moléculaire |
C28H38N8O5 |
|---|---|
Poids moléculaire |
566.7 g/mol |
Nom IUPAC |
dibutyl (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C28H38N8O5/c1-4-6-14-40-22(37)13-12-21(27(39)41-15-7-5-2)33-26(38)18-8-10-20(11-9-18)36(3)17-19-16-31-25-23(32-19)24(29)34-28(30)35-25/h8-11,16,21H,4-7,12-15,17H2,1-3H3,(H,33,38)(H4,29,30,31,34,35)/t21-/m0/s1 |
Clé InChI |
SPTBIJLJJBZGDY-NRFANRHFSA-N |
SMILES isomérique |
CCCCOC(=O)CC[C@@H](C(=O)OCCCC)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
SMILES canonique |
CCCCOC(=O)CCC(C(=O)OCCCC)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


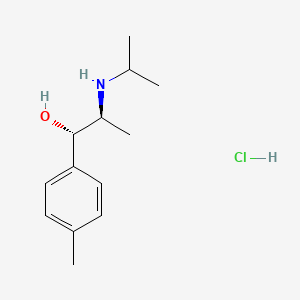
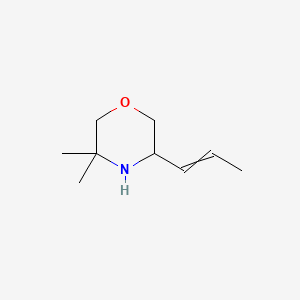
![1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl-](/img/structure/B13814263.png)

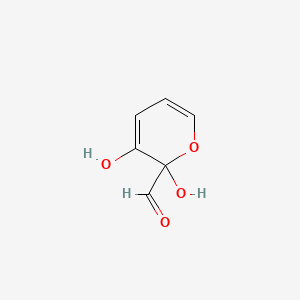
![N-[4-[(dimethylamino)methyl]phenyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide;hydrochloride](/img/structure/B13814279.png)

![Phenanthro[3,2-b]thiophene](/img/structure/B13814292.png)
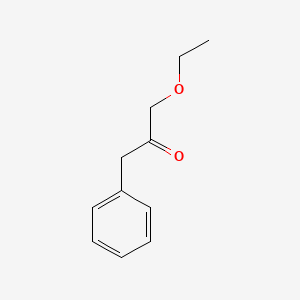
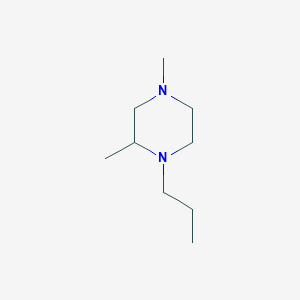
![2H-Thiazolo[5,4-B]carbazole](/img/structure/B13814302.png)

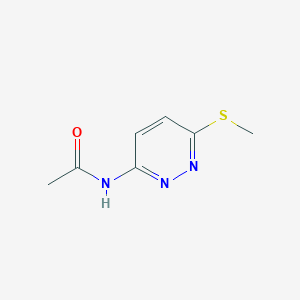
![2-[(8-Methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B13814320.png)
